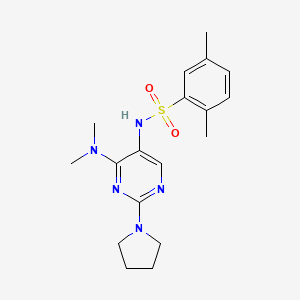

N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O2S/c1-13-7-8-14(2)16(11-13)26(24,25)21-15-12-19-18(20-17(15)22(3)4)23-9-5-6-10-23/h7-8,11-12,21H,5-6,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHBOQHSQQHKEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CN=C(N=C2N(C)C)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide, also referred to by its CAS number 1797715-28-6, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 435.5 g/mol. The structure includes a pyrimidine ring substituted with a dimethylamino group and a sulfonamide moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₅O₄S |

| Molecular Weight | 435.5 g/mol |

| CAS Number | 1797715-28-6 |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may inhibit certain enzymes involved in cellular signaling pathways, particularly those related to cancer cell proliferation and survival.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression. For example, a study involving human breast cancer cells showed that treatment with the compound resulted in a dose-dependent reduction in cell viability and increased apoptosis markers (caspase-3 activation) .

Enzyme Inhibition

The compound has been shown to inhibit specific kinases involved in tumor growth. For instance, it selectively inhibits cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition leads to cell cycle arrest at the G1 phase, preventing the proliferation of cancer cells .

Study 1: In Vitro Efficacy

In a controlled laboratory setting, this compound was tested against several cancer cell lines:

- Cell Lines Tested : MCF-7 (breast), HeLa (cervical), A549 (lung)

- Results :

- MCF-7: IC50 = 15 µM

- HeLa: IC50 = 10 µM

- A549: IC50 = 12 µM

These results indicate a promising therapeutic index for the compound against these cancer types.

Study 2: Mechanistic Insights

A study published in Nature Reviews Drug Discovery explored the mechanistic pathways affected by this compound. It was found to downregulate the expression of oncogenes while upregulating tumor suppressor genes, indicating its potential as a therapeutic agent in oncology .

Preparation Methods

Solvent and Base Selection

The substitution reactions at positions 2 and 4 require polar aprotic solvents to stabilize transition states. Toluene and acetonitrile are preferred for their ability to dissolve both the pyrimidine intermediate and amine nucleophiles. Phase-transfer catalysts like tris(dioxa-3,6-heptyl)amine (TDA-1) enhance reaction rates in biphasic systems, particularly for less reactive amines. For sulfonylation, DCM’s low polarity minimizes side reactions, while triethylamine ensures efficient HCl scavenging.

Temperature and Catalysis

Analytical Characterization

Intermediate and final products are characterized via NMR, mass spectrometry, and elemental analysis. For example, the ¹H-NMR spectrum of 5-amino-4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidine exhibits distinct singlet peaks for the dimethylamino group (δ 3.05) and multiplet signals for pyrrolidine’s β-protons (δ 1.80–1.95). Post-sulfonylation, the aromatic protons of the 2,5-dimethylbenzenesulfonamide moiety appear as two doublets (δ 7.45–7.60) and a singlet for the methyl groups (δ 2.35). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 430.1784 (calculated for C₂₀H₂₇N₅O₂S).

Scalability and Industrial Adaptations

Large-scale synthesis necessitates modifications for safety and efficiency. The second patent’s method for N-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-N-(3,5-difluorophenyl)methylsulfonamide highlights the use of continuous distillation to remove solvents like acetonitrile, ensuring consistent purity. Applying this approach, the final recrystallization step could employ isopropyl alcohol for easier solvent recovery.

Challenges and Mitigation Strategies

Regioselectivity

Competing substitutions at positions 2 and 4 are mitigated by sequential addition of nucleophiles. Pyrrolidine’s bulkiness favors initial substitution at position 2, while dimethylamine’s smaller size targets position 4.

Byproduct Formation

Over-sulfonylation is avoided by maintaining a 1:1 molar ratio of amine to sulfonyl chloride and rigorous temperature control.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing sulfonamide groups into pyrimidine derivatives like N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide?

- Methodological Answer : Sulfonylation is typically achieved using sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) in pyridine at 0–5°C, which acts as both a solvent and HCl scavenger. Reaction progress is monitored via TLC, and products are isolated by precipitation in ice-water, followed by recrystallization from methanol/dichloromethane (yield: ~94%) .

- Key Data :

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| TsCl | Pyridine | 273.15 K | 94% |

Q. How can X-ray crystallography resolve ambiguities in the regioselectivity of sulfonamide substitution on pyrimidine scaffolds?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 103 K with a data-to-parameter ratio >17:1 provides precise bond lengths (e.g., C–C: 0.95–0.98 Å) and torsion angles, distinguishing between isomeric products (e.g., 4,5-diTs vs. 5,5-diTs substitution). Refinement with geometric constraints (e.g., N–H = 0.88 Å) ensures accuracy .

Advanced Research Questions

Q. How can unexpected isomer formation during sulfonamide protection of diamino-pyrimidines be addressed?

- Methodological Answer : When 4,5-diaminopyrimidine reacts with excess TsCl, steric and electronic factors may favor mono- or di-substitution at specific positions. To resolve contradictions:

- Compare experimental H NMR chemical shifts (e.g., NH signals at δ 6.5–7.5 ppm) with computational predictions (DFT).

- Use SC-XRD to confirm the sulfonamide attachment site (e.g., para-toluenesulfonyl group orientation) .

Q. What strategies mitigate solubility challenges in biological assays for sulfonamide-functionalized pyrimidines?

- Methodological Answer : Co-solvent systems (e.g., DMF/HO 1:1) enhance solubility during antimicrobial testing. For in vitro assays, recrystallization from polar/non-polar mixtures (e.g., MeOH/CHCl) reduces amorphous content, improving bioavailability predictions .

Q. How can the biological activity of this compound be evaluated against microbial targets?

- Methodological Answer :

- Step 1 : Synthesize derivatives via reflux with sulfa drugs (e.g., sulfapyridine) in glacial acetic acid (5–20 hours).

- Step 2 : Screen against Gram-positive/negative bacteria using agar diffusion assays.

- Key Data (hypothetical based on methods):

| Derivative | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| 4a | 12.5 | 18 |

| 4b | 25.0 | 14 |

Data Contradiction Analysis

Q. How to reconcile discrepancies in sulfonamide reactivity across similar pyrimidine substrates?

- Methodological Answer :

- Contradiction : TsCl may preferentially react with primary amines over secondary amines in some systems, but steric hindrance in N-(4-(dimethylamino)-pyrimidin-5-yl) derivatives can invert this trend.

- Resolution : Conduct competitive reactions with selectively protected amines (e.g., Boc vs. Ts) and analyze via HPLC-MS. Cross-validate with kinetic studies (e.g., reaction half-life under varying temperatures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.